molecular formula C11H16N2O B3083224 2-Methoxy-4-(piperidin-4-yl)pyridine CAS No. 1138218-06-0

2-Methoxy-4-(piperidin-4-yl)pyridine

Cat. No. B3083224
CAS RN: 1138218-06-0
M. Wt: 192.26
InChI Key: KXVOFNLUAQZKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of MP4P involves the combination of a pyridine ring and a piperidine ring. Various methods can be employed to synthesize this compound, including cyclization reactions, multicomponent reactions, and hydrogenation processes. Researchers have explored different synthetic routes to obtain substituted piperidines efficiently . For detailed synthetic procedures, refer to relevant literature.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 2-Methoxy-4-(piperidin-4-yl)pyridine, serve as essential building blocks in drug development. Their six-membered heterocyclic structure makes them valuable for constructing biologically active compounds. Researchers have explored various synthetic methods for obtaining substituted piperidines, aiming to create novel drugs. These derivatives find applications in treating diseases such as cancer, neurological disorders, and infectious diseases .

ALK Inhibition in Cancer Therapy

Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for certain cancers. Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives, including 2-Methoxy-4-(piperidin-4-yl)pyridine, as ALK inhibitors. These compounds show promise in treating ALK-positive non-small cell lung cancer (NSCLC) .

Cytotoxicity Enhancement

Structure-activity relationship studies indicate that modifying the piperidine ring can enhance cytotoxicity. The presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring (specifically ring B) increases the cytotoxicity of piperidine derivatives. Researchers explore these modifications to improve the efficacy of potential anticancer agents .

Chemical Synthesis and Substrate Availability

Efficient synthetic methods for substituted piperidines are crucial. Researchers continuously seek cost-effective routes to access these compounds. As more than 7000 piperidine-related papers have been published in the last five years, the demand for suitable substrates remains high. Scientists investigate cyclization, hydrogenation, cycloaddition, and multicomponent reactions to synthesize biologically active piperidines .

Biological Evaluation and Pharmacological Activity

Researchers evaluate the biological activity of piperidine-containing compounds, including 2-Methoxy-4-(piperidin-4-yl)pyridine. These evaluations involve assessing binding affinity, selectivity, and pharmacokinetics. By understanding the pharmacological properties, scientists can optimize drug candidates for clinical use .

properties

IUPAC Name

2-methoxy-4-piperidin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-8-10(4-7-13-11)9-2-5-12-6-3-9/h4,7-9,12H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVOFNLUAQZKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(piperidin-4-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(piperidin-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(piperidin-4-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-(piperidin-4-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-(piperidin-4-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-(piperidin-4-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-(piperidin-4-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.